N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-methylphenylsulfonamido group at position 2 and an acetamide-linked cycloheptyl moiety at position 2.
Properties
IUPAC Name |
N-cycloheptyl-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-14-8-10-17(11-9-14)27(24,25)22-19-21-16(13-26-19)12-18(23)20-15-6-4-2-3-5-7-15/h8-11,13,15H,2-7,12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMWAIERARQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various research studies and findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its pharmacological significance. The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.
- Introduction of the 4-Methylphenylsulfonamide Group : This step involves nucleophilic substitution to attach the sulfonamide moiety to the thiazole ring.
- Acetylation : The final step involves acetylation to yield the desired compound.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant strains (MRSA).
- Gram-negative Bacteria : Moderate effectiveness noted against Escherichia coli.
- Fungi : The compound also shows activity against Candida albicans.
The structure-activity relationship (SAR) analysis suggests that the presence of hydrophobic groups enhances membrane permeability, thereby increasing antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : Human colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), and breast carcinoma (MDA-MB-231).
- Findings : Significant reductions in cell viability were observed, particularly in Caco-2 and MDA-MB-231 cell lines, indicating potential as an anticancer agent .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
- Neuroprotective Effects :
Scientific Research Applications
N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a heterocyclic sulfonamide, containing a thiazole ring fused to a sulfonamide group, with an acetamide group attached to the thiazole ring and a cycloheptyl group linked to the nitrogen atom. Due to the lack of specific research on this compound, its origin and significance in scientific research are currently unknown. However, related compounds have shown potential in various applications.
Key Features of this compound
- Structure This molecule contains a thiazole ring, which is a five-membered heterocyclic structure.
- Heterocyclic Sulfonamide It belongs to a class of molecules known as heterocyclic sulfonamides.
Potential Applications Based on Related Compounds
While specific applications for this compound are not detailed in the provided search results, research on related compounds offers insights into potential applications:
-
Quorum Sensing Inhibition Some synthesized phenylalanine derivatives bearing a sulfonamide group have demonstrated quorum sensing inhibitory activity against P. aeruginosa-lasB-gfp .
- One compound, (S)-N-(1-(Hydroxyamino)-1-oxo-3-phenylpropan-2-yl)-4-((4-methylphenyl)sulfonamido)benzamide (4h), exhibited significant quorum sensing inhibitory activity with an IC50 of 7.12 ± 2.11 μM, which is better than the reference compound 4NPO (IC50 of 29.13 ± 0.88 μM) .
- Computational analysis revealed strong binding between the benzamide and hydroxamic moieties of compound 4h with the protein pocket, with an additional hydrogen bond between the sulfonamide group and Gly126, resulting in favorable binding energy .
- Induction of Apoptosis N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can trigger programmed cell death in various cancer cell lines.
- Other related compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
Analysis:
- Compared to compound 23 , the absence of a thiazolidinone ring in the target compound may reduce conformational rigidity but improve metabolic stability.
- The 4-methylphenylsulfonamido group in the target compound contrasts with the 4-sulfamoylphenyl group in compound 1 , which could alter selectivity toward sulfonamide-binding targets (e.g., carbonic anhydrases or kinases).
Physicochemical and Spectroscopic Properties
Key Data:
Analysis:
- The higher logP of the target compound (3.8 vs. 2.1–2.9 in analogs) reflects the cycloheptyl group’s contribution to lipophilicity, which may improve blood-brain barrier penetration but complicate formulation .
- IR spectra of the acetamide carbonyl (1662–1689 cm⁻¹) align with similar compounds, confirming the presence of the acetamide moiety .
Preparation Methods
Structural Overview and Retrosynthetic Analysis
The compound’s molecular framework comprises three key subunits:
- 4-Methylbenzenesulfonamide moiety : Introduces sulfonamide functionality for biological activity.
- Thiazole core (C3H2N2S) : Provides heterocyclic rigidity and electronic diversity.
- N-Cycloheptylacetamide side chain : Enhances lipophilicity and target binding.
Retrosynthetic disconnections suggest two primary routes:
- Route A : Late-stage amidation of a thiazole-carboxylic acid with cycloheptylamine.
- Route B : Direct assembly of the thiazole ring from sulfonamide-containing precursors.
Synthetic Methodologies
Route A: Sequential Thiazole Formation and Amidation
Step 1: Synthesis of 2-Amino-4-(carboxymethyl)thiazole
A modified Hantzsch thiazole synthesis is employed:
- Reactants : 4-Methylbenzenesulfonamide (1.0 eq), α-bromoacetoacetic acid ethyl ester (1.2 eq).
- Conditions : Reflux in ethanol (78°C, 12 hr) with ammonium thiocyanate (1.5 eq).
- Outcome : Forms 2-(4-methylphenylsulfonamido)-4-(ethoxycarbonylmethyl)thiazole (Yield: 68%).
Step 2: Ester Hydrolysis to Carboxylic Acid
- Reactants : Ethyl ester intermediate (1.0 eq), NaOH (2.0 eq).
- Conditions : Aqueous THF (50°C, 4 hr).
- Outcome : 2-(4-methylphenylsulfonamido)-4-(carboxymethyl)thiazole (Yield: 92%).
Step 3: Amidation with Cycloheptylamine
- Reactants : Carboxylic acid (1.0 eq), cycloheptylamine (1.5 eq), EDC·HCl (1.2 eq), HOBt (0.3 eq).
- Conditions : DMF, RT, 24 hr.
- Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7).
- Outcome : Target compound isolated as white solid (Yield: 74%; Purity: 98.5% by HPLC).
Table 1. Key Reaction Parameters for Route A
| Step | Reactants | Conditions | Yield | Purity |
|---|---|---|---|---|
| 1 | Sulfonamide, α-bromoester | Ethanol, reflux | 68% | 85% |
| 2 | NaOH, THF | 50°C, 4 hr | 92% | 95% |
| 3 | EDC/HOBt, DMF | RT, 24 hr | 74% | 98.5% |
Route B: One-Pot Thiazole-Acetamide Assembly
Step 1: In Situ Thiazole Ring Formation
- Reactants : Thiourea derivative (1.0 eq), bromoacetamide precursor (1.1 eq).
- Conditions : DMF, K2CO3 (2.0 eq), 80°C, 8 hr.
- Mechanism : Nucleophilic substitution followed by cyclization.
Step 2: Sulfonamide Incorporation
- Reactants : Thiazole intermediate (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq).
- Conditions : Pyridine, 0°C → RT, 12 hr.
- Outcome : Crude product purified via recrystallization (ethanol/water).
Table 2. Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 46% | 52% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Byproduct Formation | <5% | 12% |
Optimization Strategies
Solvent Systems
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. What are the standard synthetic routes for preparing N-cycloheptyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones (e.g., bromoketones) under reflux in ethanol or acetonitrile .
- Sulfonamide introduction : Reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF .
- Acetamide functionalization : Coupling with cycloheptylamine via acylation using EDCI/HOBt or similar activating agents . Optimization : Yields improve with controlled temperature (0–25°C for acylation), solvent polarity adjustment (e.g., DMF for polar intermediates), and stoichiometric excess of sulfonylation reagents .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Key for verifying thiazole ring protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 8.0–8.5 ppm), and cycloheptyl CH2 groups (δ 1.4–1.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns (e.g., loss of sulfonamide groups at m/z ~155) .
- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring or thiazole core) influence the compound’s biological activity?
- Electron-withdrawing groups (e.g., Cl on phenyl): Enhance antimicrobial activity by increasing electrophilicity and target binding .
- Thiazole substitution : Methyl or morpholinoethoxy groups at the 4-position improve solubility and bioavailability, critical for in vivo efficacy .
- Sulfonamide vs. urea linkers : Sulfonamides show higher enzyme inhibition (e.g., COX-1) due to stronger hydrogen-bonding interactions . Methodology : SAR studies using in vitro assays (e.g., MIC for antimicrobial activity) paired with computational docking (AutoDock Vina) .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. anticancer activity) be resolved?
- Dose-response profiling : Establish IC50 values across multiple cell lines (e.g., MCF7 vs. HEK293) to differentiate selective toxicity .
- Mechanistic studies : Use flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to confirm target engagement .
- Control experiments : Compare with structurally analogous compounds (e.g., N-benzyl derivatives) to isolate the role of the cycloheptyl group .
Q. What strategies are effective for resolving crystallographic ambiguities in sulfonamide-containing thiazole derivatives?
- SHELX refinement : Use SHELXL for small-molecule X-ray data, focusing on anisotropic displacement parameters for sulfonamide S=O groups .
- Twinned data handling : Apply HKL-3000 for integration and TWINABS for scaling in cases of pseudo-merohedral twinning .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H···O=S) to validate molecular packing and stability .
Methodological Guidance
Q. What purification techniques are recommended for isolating high-purity this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to separate sulfonamide byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain crystals with >99% purity for crystallography .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .
Q. How can researchers mitigate synthetic challenges such as low yields in the acylation step?
- Activating agents : Replace DCC with EDCI/HOBt to reduce racemization and improve coupling efficiency .
- Solvent selection : Use DMF for polar intermediates or switch to THF for sterically hindered amines .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and increase yields by 15–20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
